molecular formula C11H13NO3 B13879123 Ethyl 3-(3-aminophenyl)-3-oxopropanoate

Ethyl 3-(3-aminophenyl)-3-oxopropanoate

Cat. No.: B13879123
M. Wt: 207.23 g/mol
InChI Key: AQGCBWOHCQGTRM-UHFFFAOYSA-N
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Description

Contextualization within β-Keto Ester and Aromatic Amine Chemistry

The chemical reactivity of Ethyl 3-(3-aminophenyl)-3-oxopropanoate is fundamentally derived from its two primary functional groups: the β-keto ester and the aromatic amine.

β-Keto Ester : This functionality consists of a ketone group located on the beta carbon relative to the ester group. This arrangement imparts a notable acidity to the α-protons (the hydrogens on the carbon between the two carbonyl groups), making this part of the molecule a potent nucleophile in various carbon-carbon bond-forming reactions. It is a classic structural motif used in condensation reactions to build molecular complexity.

Aromatic Amine : The presence of an amino group (-NH2) attached to a benzene (B151609) ring classifies it as an aromatic amine. This group can act as a nucleophile or a base, and its presence allows for a variety of transformations, such as diazotization, acylation, and alkylation, providing a handle to introduce further diversity into the molecular structure.

The interplay of these two groups within the same molecule allows for sequential or tandem reactions, enabling the efficient construction of intricate molecular frameworks.

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

In the realm of synthetic chemistry, "building blocks" are relatively simple molecules that can be readily incorporated into larger, more complex structures. sigmaaldrich.com this compound exemplifies this concept perfectly. Its significance as a versatile synthetic intermediate stems from its ability to serve as a foundational component in the modular assembly of molecular architectures. sigmaaldrich.com

Researchers utilize this compound as a starting point for creating a diverse range of target molecules. For instance, the β-keto ester portion can be used in reactions like the Knoevenagel condensation, while the amino group can be a key participant in the synthesis of heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov This dual reactivity makes it an efficient tool for chemists aiming to build complex molecular backbones from a single, readily available precursor. Its role is crucial in pathways that require precise molecular modifications and the assembly of novel chemical structures. nbinno.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is closely tied to its applications in medicinal chemistry. nbinno.com Research trends indicate a growing interest in using such versatile intermediates for the synthesis of new pharmaceutical compounds. nbinno.com The structural motifs that can be generated from this building block are often found in molecules with potential therapeutic activities. For example, derivatives of this compound serve as intermediates in the synthesis of potential anticancer and antimicrobial agents. smolecule.com The continuous exploration of new therapeutic targets fuels the demand for reliable and versatile chemical building blocks like this compound, ensuring its continued importance in academic and industrial research. nbinno.com

Chemical Compound Data

Below are tables detailing the identifiers for this compound and related compounds mentioned in the context of this article.

Table 1: Chemical Identifiers for Ethyl 3-(4-aminophenyl)-3-oxopropanoate (Isomer) Note: Data for the specific 3-amino isomer is limited; this table for the 4-amino isomer is provided for context.

IdentifierValue
CAS Number 61252-00-4
Molecular Weight 207.23 g/mol
Molecular Formula C₁₁H₁₃NO₃
InChI Key WZNJZROGRIBUEH-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-(3-aminophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3

InChI Key

AQGCBWOHCQGTRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Reactivity and Chemical Transformations of Ethyl 3 3 Aminophenyl 3 Oxopropanoate

Reactions Involving the Aromatic Amino Group

The amino group attached to the phenyl ring is a key site for a variety of chemical modifications. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.

Oxidation Reactions to Form Nitro Derivatives

The aromatic amino group can be oxidized to a nitro group, although this transformation can be challenging due to the sensitivity of other functional groups in the molecule. The direct oxidation of anilines to nitro compounds often requires powerful oxidizing agents. For related compounds like Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate, oxidation of the amino group is a potential reaction pathway. evitachem.com Common reagents for this type of transformation include peroxides or peroxy acids, such as trifluoroperacetic acid. The reaction proceeds by the electrophilic attack of the oxidant on the nitrogen atom of the amino group.

Table 1: Oxidation of Aromatic Amino Group

Reactant Reagent/Conditions Product

Acylation and Amide Formation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This reaction is fundamental for introducing a wide variety of substituents and for protecting the amino group. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding acetamide. Similarly, protection of the amino group, for example as a tert-butoxycarbonyl (Boc) derivative, is a form of acylation. The general mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Table 2: Acylation of Aromatic Amino Group

Reactant Reagent/Conditions Product
Ethyl 3-(3-aminophenyl)-3-oxopropanoate Acetyl chloride, Pyridine Ethyl 3-(3-acetamidophenyl)-3-oxopropanoate

Diazotization and Subsequent Transformations

Treatment of the primary aromatic amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) leads to the formation of a diazonium salt. This process is known as diazotization. researchgate.net The resulting ethyl 3-(3-diazoniophenyl)-3-oxopropanoate chloride is a versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by various substituents (e.g., -Cl, -Br, -CN, -OH). It can also be used in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.

Table 3: Diazotization and Subsequent Sandmeyer Reaction

Reactant Reagent/Conditions Intermediate Reagent 2 Product
This compound NaNO₂, HCl, 0-5 °C Ethyl 3-(3-diazoniophenyl)-3-oxopropanoate chloride CuCl Ethyl 3-(3-chlorophenyl)-3-oxopropanoate

Nucleophilic Substitutions and Condensation Reactions

The amino group, acting as a nucleophile, can participate in substitution and condensation reactions. It can react with alkyl halides in a nucleophilic substitution reaction, although this can lead to a mixture of primary, secondary, and tertiary amines. chemguide.co.uk More controllably, it can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by acid.

Table 4: Condensation Reaction with an Aldehyde

Reactant Reagent/Conditions Product

Reactions at the β-Keto Ester Moiety

The β-keto ester functional group is characterized by a ketone carbonyl group and an ester group separated by a methylene (B1212753) group. The ketone is susceptible to nucleophilic attack, particularly by reducing agents.

Reduction of the Ketone Carbonyl Group

The ketone carbonyl group can be selectively reduced to a secondary alcohol without affecting the ester or the aromatic ring. This transformation is a common step in the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester. harvard.edu However, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically used to selectively reduce the ketone to a hydroxyl group. The product of this reaction is ethyl 3-(3-aminophenyl)-3-hydroxypropanoate. For enantioselective reductions, chiral reducing agents prepared from borane (B79455) and chiral amino alcohols can be utilized. rsc.org Biocatalytic methods, such as using Baker's yeast, have also been shown to be effective for the reduction of similar β-keto esters. studycorgi.com

Table 5: Reduction of the Ketone Carbonyl Group

Reactant Reagent/Conditions Product
This compound Sodium borohydride (NaBH₄), Methanol Ethyl 3-(3-aminophenyl)-3-hydroxypropanoate

Nucleophilic Additions to the Carbonyl and Ester Functionalities

The presence of both a ketone and an ester group in this compound provides two potential sites for nucleophilic attack. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic addition than the ester carbonyl. This difference in reactivity allows for selective transformations.

For instance, reduction of the carbonyl group can lead to the formation of alcohol derivatives. The choice of reducing agent can influence the outcome, with stronger reducing agents potentially affecting both the ketone and the ester.

Hydrolysis and Transesterification of the Ethyl Ester Group

The ethyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a common step in the synthesis of derivatives where a free carboxylic acid is required for subsequent reactions. For example, stannous chloride has been used not only to reduce a nitro group to the amine but also to simultaneously catalyze the esterification of a carboxylic acid, highlighting its role as a Lewis acid that activates the carboxylic acid for nucleophilic attack by an alcohol. nih.gov

Transesterification, the exchange of the ethyl group for another alkyl or aryl group, can be achieved by reacting the ester with an excess of a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the final product, such as its solubility or reactivity.

Condensation Reactions Involving the Active Methylene Group

The methylene group situated between the two carbonyl groups (ketone and ester) is particularly acidic and is therefore referred to as an active methylene group. This acidity allows for the facile formation of a carbanion (enolate) in the presence of a base. This enolate is a potent nucleophile and can participate in a variety of condensation reactions.

One of the most significant applications of this reactivity is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone. These reactions are fundamental in carbon-carbon bond formation and are pivotal in the synthesis of more complex molecules. For example, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents can lead to the formation of substituted nicotinates. mdpi.comjournament.com The specific outcome of these reactions can often be controlled by the reaction conditions. mdpi.comjournament.com

Table 1: Examples of Condensation Reactions

Reactant 1Reactant 2Product TypeReference
This compoundAldehyde/Ketoneα,β-Unsaturated compound
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanalEthyl cyanoacetateArylazonicotinate mdpi.comjournament.com

Intramolecular Cyclization and Heterocycle Formation

The strategic placement of multiple reactive functional groups within the this compound molecule makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. rsc.orgnih.gov These reactions are often the key step in the synthesis of pharmacologically important scaffolds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrazoles, Pyrimidinones)

The aminophenyl group, in conjunction with the β-ketoester functionality, is perfectly poised for the construction of nitrogen-containing heterocycles.

Quinolines: Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov The Friedländer synthesis is a classic method for quinoline (B57606) formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govdu.edu.eg this compound can serve as the active methylene component in such reactions. Variations of this synthesis, such as the Combes, Conrad-Limpach-Knorr, and Pfitzinger syntheses, also provide routes to quinoline derivatives from β-ketoesters and anilines. jptcp.com Intramolecular cyclization of derivatives of this compound can also lead to quinoline structures. rsc.org

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comijtsrd.com this compound, being a β-ketoester, readily reacts with hydrazines to form substituted pyrazoles. rsc.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of a vast library of pyrazole (B372694) derivatives. eurjchem.com

Pyrimidinones: Pyrimidinones are six-membered heterocyclic rings with two nitrogen atoms. The Biginelli reaction is a well-known multicomponent reaction that can be employed for the synthesis of dihydropyrimidinones. mdpi.com This reaction typically involves an aldehyde, a β-ketoester (like this compound), and urea (B33335) or thiourea.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

HeterocycleGeneral Synthetic MethodRole of this compound
QuinolinesFriedländer SynthesisActive Methylene Component
PyrazolesKnorr Pyrazole Synthesis1,3-Dicarbonyl Component
PyrimidinonesBiginelli Reactionβ-Ketoester Component

Formation of Oxygen-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles is more common from this precursor due to the presence of the amino group, the carbonyl and ester functionalities can also participate in the formation of oxygen-containing heterocycles under specific conditions. For instance, intramolecular cyclization involving the ester and another functional group introduced into the molecule could potentially lead to lactones or other oxygen-containing ring systems. The synthesis of various oxygen-containing heterocycles often utilizes nanocatalysts to improve efficiency and yield. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Ethyl 3-(3-aminophenyl)-3-oxopropanoate provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit several distinct signals corresponding to the ethyl group, the active methylene (B1212753) bridge, the aromatic protons, and the amine protons.

The ethyl group protons are expected to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene group (OCH₂), a characteristic pattern resulting from spin-spin coupling. The active methylene protons (C(O)CH₂C(O)) are situated between two carbonyl groups, which deshields them, causing their signal to appear downfield as a singlet. The protons of the 3-substituted aniline (B41778) ring typically show a complex splitting pattern in the aromatic region of the spectrum. The amine (NH₂) protons usually appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.25 Triplet 3H -OCH₂CH
~3.95 Singlet 2H -C(O)CH ₂C(O)-
~4.20 Quartet 2H -OCH ₂CH₃
~4.00 Broad Singlet 2H -NH

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, eleven distinct signals are expected, corresponding to each carbon atom in the structure. The carbonyl carbons of the ketone and ester functional groups are the most deshielded and appear furthest downfield. Aromatic carbons resonate in the typical range of 110-150 ppm. The aliphatic carbons of the ethyl group and the active methylene bridge appear at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~14.2 -OCH₂C H₃
~45.8 -C(O)C H₂C(O)-
~61.5 -OC H₂CH₃
~115-130 Aromatic C H
~135.0 Aromatic C -C(O)
~146.5 Aromatic C -NH₂
~167.0 Ester C =O

Note: Predicted values are based on standard chemical shift tables and analysis of related aniline and β-keto ester compounds. optica.orgnih.gov

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, a COSY spectrum would show a cross-peak between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the four protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons, such as the carbons of the ethyl group, the active methylene, and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include:

Correlations from the active methylene protons (~3.95 ppm) to both the ketone carbonyl carbon (~196.0 ppm) and the ester carbonyl carbon (~167.0 ppm).

Correlations from the ethyl methylene protons (~4.20 ppm) to the ester carbonyl carbon (~167.0 ppm).

Correlations from the aromatic protons to neighboring aromatic carbons and to the ketone carbonyl carbon, confirming the attachment of the oxopropanoate chain to the aminophenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. blogspot.com

The presence of the primary amine is indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear just above and below 3000 cm⁻¹, respectively. A crucial feature for β-keto esters is the presence of two distinct C=O stretching bands: one for the ketone and one for the ester. blogspot.com The aromatic C=C bonds will give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, strong C-O stretching bands confirm the presence of the ester group.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3450-3300 N-H stretch (asymmetric & symmetric) Primary Amine
3100-3000 C-H stretch Aromatic
3000-2850 C-H stretch Aliphatic
~1745 C=O stretch Ester
~1685 C=O stretch (conjugated) Ketone
1620-1580 N-H bend Primary Amine
1600-1450 C=C stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Investigation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, the molecule is ionized, and the resulting molecular ion often undergoes characteristic fragmentation, providing valuable structural clues.

The molecular ion peak (M⁺˙) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (207.23 g/mol ). Common fragmentation pathways for β-keto esters include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the formation of an acylium ion [C₆H₄(NH₂)CO]⁺ (m/z 120) or loss of the ethoxy radical (•OCH₂CH₃) to give an ion at m/z 162.

Loss of ethylene (B1197577): A McLafferty rearrangement could occur, leading to the loss of ethylene (C₂H₄) from the ethyl ester group.

Cleavage of the ester group: Loss of an ethyl radical (•CH₂CH₃) to yield an ion at m/z 178, or loss of ethanol (B145695) (CH₃CH₂OH) via rearrangement.

Cleavage at the active methylene: Fragmentation can occur on either side of the CH₂ group, leading to ions corresponding to the aminobenzoyl portion and the ethyl carboxylate portion of the molecule.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the molecule and its fragments. For this compound (C₁₁H₁₃NO₃), the calculated exact mass of the neutral molecule is 207.08954 Da. HRMS analysis would typically be performed on the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Calculated exact mass for [C₁₁H₁₃NO₃ + H]⁺: 208.09737 Da

Calculated exact mass for [C₁₁H₁₃NO₃ + Na]⁺: 230.07931 Da

Confirming the measured mass to within a few parts per million (ppm) of the calculated value provides unequivocal evidence for the compound's molecular formula.

Table 4: List of Compound Names

Compound Name
This compound
Deuterochloroform
Ethylene

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

Methodology:

The process of single-crystal X-ray diffraction involves several key stages. Initially, a high-quality single crystal of this compound would be required. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The incident X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are meticulously recorded by a detector as the crystal is rotated.

Subsequent computational analysis of the diffraction data allows for the determination of the unit cell dimensions and space group. The electron density map is then generated, from which the positions of the individual atoms can be resolved. Refinement of the structural model leads to a precise and unambiguous determination of the molecular structure in the solid state.

Research Findings:

A thorough search of the existing scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray structure of this compound. Consequently, experimental data on its crystal system, space group, and precise atomic coordinates are not available at present.

However, based on the molecular structure of analogous aromatic beta-keto esters, a hypothetical crystal structure can be postulated. It is anticipated that the molecule would exhibit significant intermolecular interactions, likely dominated by hydrogen bonding involving the amine group and the carbonyl oxygen atoms. The phenyl ring may also participate in π-π stacking interactions, further stabilizing the crystal lattice.

Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5 - 12.5
b (Å)5.0 - 7.0
c (Å)18.0 - 20.0
β (°)95 - 105
Volume (ų)1100 - 1500
Z4

Note: The data in this table is hypothetical and is based on predictions for a molecule of this type. Experimental verification is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and conjugation.

Methodology:

To obtain a UV-Vis spectrum, a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared. This solution is then placed in a cuvette and analyzed using a UV-Vis spectrophotometer. The instrument passes a beam of light of varying wavelength through the sample and measures the amount of light absorbed at each wavelength. The resulting plot of absorbance versus wavelength constitutes the UV-Vis spectrum.

Research Findings:

The structure of this compound contains two primary chromophoric systems: the aminophenyl group and the β-keto ester moiety. The aminophenyl group is expected to exhibit strong π → π* transitions, characteristic of aromatic systems. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

The β-keto ester functionality contains non-bonding electrons on the oxygen atoms, which can undergo n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions. The conjugation between the phenyl ring and the keto group could also influence the electronic transitions.

Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Tentative Assignment
~ 240 - 260Highπ → π* (Phenyl ring)
~ 280 - 300Moderateπ → π* (Conjugated system)
~ 320 - 350Lown → π* (Carbonyl)

Note: The data in this table is predictive and based on the analysis of the compound's structural features. Experimental determination is necessary for confirmation.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately determine the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms.

A DFT study on Ethyl 3-(3-aminophenyl)-3-oxopropanoate, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. The calculations would be performed on an isolated molecule in the gas phase to understand its intrinsic structural parameters. The results of such a calculation would allow for a detailed analysis of the geometry of the aminophenyl ring, the keto-ester chain, and their relative orientation. Slight deviations between calculated and experimental (e.g., X-ray crystallography) data can occur, as theoretical calculations often pertain to a single molecule in a vacuum, whereas experimental data reflects the solid state where intermolecular forces are present. researchgate.net

The stability of the molecule is assessed by analyzing its total electronic energy and vibrational frequencies after geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Below is an illustrative table of selected geometric parameters that would be expected from a DFT calculation on this compound, based on typical values for similar functional groups. researchgate.net

ParameterAtoms InvolvedExpected Calculated Value
Bond Length (Å)C=O (ketone)1.23 - 1.25
Bond Length (Å)C=O (ester)1.21 - 1.23
Bond Length (Å)C-N (aromatic)1.38 - 1.41
Bond Length (Å)C-C (aromatic ring avg.)1.39 - 1.40
Bond Angle (°)C-CO-C (ketone)118 - 121
Bond Angle (°)O-C=O (ester)123 - 126
Dihedral Angle (°)C(aromatic)-C(aromatic)-C=OVariable (depends on conformation)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. thaiscience.info The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap suggests the molecule is more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically involving the lone pair of the nitrogen atom and the π-system of the ring. The LUMO is anticipated to be distributed over the electron-deficient β-keto ester moiety, particularly the π* orbitals of the two carbonyl groups.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

The following table presents representative values for these parameters for an aniline (B41778) derivative, illustrating the type of data obtained from a DFT calculation. thaiscience.inforesearchgate.net

ParameterFormulaIllustrative Value (eV)
EHOMO--5.77
ELUMO--1.17
Energy Gap (ΔE)ELUMO - EHOMO4.60
Ionization Potential (I)-EHOMO5.77
Electron Affinity (A)-ELUMO1.17
Chemical Hardness (η)(I - A) / 22.30
Electronegativity (χ)(I + A) / 23.47
Electrophilicity Index (ω)μ² / (2η)2.62

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the second derivatives of the energy with respect to nuclear positions, one can obtain the vibrational frequencies corresponding to infrared (IR) and Raman spectra. dtic.milnih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. spectroscopyonline.com

For this compound, key predicted IR frequencies would include:

N-H stretching of the amino group (symmetric and asymmetric).

C-H stretching from the aromatic ring and the alkyl chain.

C=O stretching from both the ketone and ester groups, which may appear as distinct or overlapping bands.

C-O stretching of the ester group.

C=C stretching within the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical values are highly valuable for assigning peaks in complex experimental ¹H and ¹³C NMR spectra.

The table below shows a comparison of typical experimental IR frequency ranges and the kind of scaled, theoretical values that would be expected from a DFT calculation for this molecule. researchgate.net

Vibrational ModeTypical Experimental Range (cm⁻¹)Expected Scaled DFT Value (cm⁻¹)
N-H Asymmetric Stretch3400 - 3500~3450
N-H Symmetric Stretch3300 - 3400~3360
C-H Aromatic Stretch3000 - 3100~3050
C-H Aliphatic Stretch2850 - 3000~2980
C=O Ketone Stretch1680 - 1700~1690
C=O Ester Stretch1735 - 1750~1740
C-O Ester Stretch1150 - 1250~1200

Molecular Modeling and Conformational Analysis

While quantum calculations focus on the electronic structure of a single, static geometry, molecular modeling techniques explore the different shapes (conformations) a molecule can adopt and its behavior over time.

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for converting between them. chemistrysteps.com This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the torsion angle around specific bonds.

Key rotatable bonds in this molecule include:

The bond between the aromatic ring and the carbonyl carbon.

The C-C bonds within the propanoate chain.

The C-O bond of the ethyl ester group.

The rotation around the bond connecting the phenyl ring to the ketone can influence the degree of conjugation between the two systems. Steric hindrance between the ortho hydrogens of the ring and the methylene (B1212753) group of the propanoate chain will dictate the most favorable rotational angle. researchgate.net Staggered conformations are generally lower in energy than eclipsed conformations for the alkyl chain due to reduced torsional strain. chemistrysteps.com The results of the PES scan reveal the global energy minimum (the most stable conformer) as well as other local minima (other relatively stable conformers).

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. acs.org This method is invaluable for understanding the dynamic behavior of a molecule in a condensed phase, such as in a solvent. nih.govresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating its behavior at a specific temperature and pressure. Such a simulation could be used to:

Study the conformational flexibility of the molecule in solution and the timescales of transitions between different conformers.

Analyze the specific hydrogen bonding interactions between the molecule's amino and carbonyl groups and the surrounding water molecules.

Determine how the solvent influences the molecule's preferred conformation.

Calculate thermodynamic properties such as the free energy of solvation.

Analysis of the MD trajectory provides a detailed picture of the molecule's behavior that complements the static view from quantum chemical calculations.

Mechanistic Studies of Reactions Involving this compound

This compound is a versatile bifunctional molecule, incorporating both a nucleophilic amino group on an aromatic ring and a reactive β-ketoester functionality. This unique structure allows it to participate in a variety of cyclization and condensation reactions, serving as a valuable precursor for the synthesis of diverse heterocyclic scaffolds. Mechanistic studies of these transformations are crucial for understanding reaction pathways, predicting product formation, and optimizing reaction conditions. While specific mechanistic studies focusing solely on this exact molecule are not extensively detailed in the public literature, its reactivity can be understood through the well-established mechanisms of classical named reactions for which it is an ideal substrate.

One of the primary reaction types for this compound is the intramolecular cyclization to form quinoline (B57606) derivatives, a process analogous to the Conrad-Limpach and Combes syntheses . nih.goviipseries.orgjptcp.com The mechanism for such a transformation involves the molecule's dual aniline and β-ketoester groups.

Intramolecular Cyclization (Conrad-Limpach Type):

The reaction is typically catalyzed by acid and proceeds through several key steps:

Enamine/Enol Formation: The β-ketoester moiety exists in equilibrium with its enol tautomer. The aniline nitrogen, being nucleophilic, can attack the ester carbonyl, but a more favorable pathway, especially under thermal or acid-catalyzed conditions, involves an intramolecular electrophilic substitution on the activated aromatic ring.

Protonation and Cyclization: An acid catalyst protonates the keto-carbonyl group, enhancing its electrophilicity. The electron-rich aromatic ring, activated by the amino group, then performs a nucleophilic attack on the protonated carbonyl carbon. This intramolecular electrophilic aromatic substitution is the key ring-forming step. wikipedia.orgresearchgate.net

Dehydration and Tautomerization: The resulting intermediate undergoes dehydration to form a stable aromatic quinoline ring system. A final tautomerization step yields the 4-hydroxyquinoline (B1666331) product.

The general mechanism is outlined below:

Step 1: Tautomerization of the β-ketoester to its enol form.

Step 2: Acid-catalyzed intramolecular cyclization via electrophilic attack of the aniline ring onto the carbonyl group.

Step 3: Dehydration to form the quinoline ring.

Step 4: Tautomerization to yield the final 4-hydroxyquinoline derivative.

Furthermore, this compound can act as the β-ketoester component in multicomponent reactions, such as the Biginelli reaction , to synthesize dihydropyrimidinones. wikipedia.orgillinois.edu This reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea).

Biginelli Reaction Mechanism:

The accepted mechanism, proposed by Kappe, involves the following sequence: wikipedia.orgresearchgate.net

Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea, which, after dehydration, forms a highly electrophilic N-acyliminium ion intermediate. organic-chemistry.orgyoutube.com This is often the rate-determining step.

Nucleophilic Addition: The enol form of this compound acts as the nucleophile, attacking the carbon of the N-acyliminium ion.

Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the remaining urea nitrogen onto the ketone carbonyl group of the ketoester moiety. Subsequent dehydration of the resulting hemiaminal yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system. illinois.edu

The sequence can be summarized in the following table:

StepDescriptionReactantsIntermediate/Product
1Aldehyde-Urea CondensationAldehyde, Urea, Acid CatalystN-acyliminium ion
2Nucleophilic AttackN-acyliminium ion, this compound (enol form)Open-chain adduct
3Cyclization & DehydrationOpen-chain adductDihydropyrimidinone

These mechanistic pathways highlight the utility of this compound as a versatile building block, enabling the synthesis of complex heterocyclic structures through well-understood reaction intermediates and transition states.

Ligand-Protein Interaction Modeling (within the scope of chemical probes/building blocks, no clinical data)

This compound and its derivatives represent a class of "building blocks" or "fragments" used in drug discovery to construct larger, more complex molecules with potential therapeutic activity. Computational modeling, particularly molecular docking, is a fundamental tool for predicting how these small molecules might interact with biological targets like proteins. researchgate.net This modeling provides insights into binding modes and affinities, guiding the design of more potent and selective chemical probes or lead compounds.

Principles of Ligand-Protein Docking:

Molecular docking simulates the binding of a ligand (the small molecule) to the active or allosteric site of a receptor (the protein). researchgate.net The process aims to predict the preferred orientation (pose) of the ligand within the binding site and to estimate the strength of the interaction, typically represented by a scoring function. mdpi.com For a building block like this compound, docking studies can reveal its potential to anchor a larger molecule within a protein's binding pocket.

The typical workflow for modeling the interaction of this compound involves:

Preparation of Structures: High-resolution 3D structures of the target protein (often from X-ray crystallography or cryo-EM) and the ligand are prepared. This involves adding hydrogen atoms, assigning charges, and defining rotatable bonds for the ligand.

Docking Simulation: A docking algorithm systematically explores various possible conformations of the ligand within the defined binding site of the protein. nih.gov This can be done using rigid docking, where the protein is held fixed, or flexible docking, where side chains in the protein's binding site are allowed to move. researchgate.net

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. mdpi.com The poses with the best scores are then analyzed to identify key molecular interactions.

Potential Interactions of this compound:

The functional groups of this compound can participate in several types of non-covalent interactions that are critical for protein binding:

Functional GroupPotential Interaction TypeInteracting Protein Residues (Examples)
Amino (-NH₂) Group Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Main-chain Carbonyls
Aromatic Ring π-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Histidine
Keto (=O) Group Hydrogen Bond AcceptorArginine, Lysine, Serine, Threonine, Histidine, Main-chain Amides
Ester (=O) Group Hydrogen Bond AcceptorArginine, Lysine, Serine, Threonine, Histidine, Main-chain Amides
Ethyl (-CH₂CH₃) Group Hydrophobic (van der Waals) InteractionsLeucine, Isoleucine, Valine, Alanine

The results of such a docking simulation are typically visualized to inspect the ligand's fit within the binding pocket. For example, the model might show the aminophenyl group positioned in a sub-pocket where its -NH₂ group forms a crucial hydrogen bond with the side chain of an aspartic acid residue, while the aromatic ring engages in a π-π stacking interaction with a phenylalanine residue. The ethyl ester tail might extend into a hydrophobic channel lined with aliphatic amino acids.

By understanding these potential interactions through computational modeling, medicinal chemists can strategically modify the this compound scaffold. nih.gov For instance, if modeling suggests a nearby vacant hydrophobic pocket, the ethyl group could be extended to a larger alkyl chain to improve van der Waals contacts and binding affinity. Conversely, if a hydrogen bond donor is required, the amino group could be derivatized. This iterative process of computational modeling and chemical synthesis is a cornerstone of modern structure-based drug design.

Applications and Strategic Role in Complex Chemical Syntheses

Utilization as a Precursor in the Synthesis of Advanced Intermediates

Ethyl 3-(3-aminophenyl)-3-oxopropanoate serves as a critical organic building block for the assembly of more elaborate molecules, particularly advanced intermediates destined for the pharmaceutical industry. nbinno.comevitachem.com The compound's dual reactivity allows for sequential or one-pot reactions to introduce complexity efficiently. The amino group provides a reactive site for N-alkylation, N-acylation, or diazotization, while the β-ketoester moiety is primed for a wide range of transformations, including condensation and cyclization reactions.

A key application is in the synthesis of precursors for quinolone structures. The aminophenyl portion can be reacted to form a part of the quinolone's bicyclic core, while the keto-ester side chain facilitates the formation of the second ring. For instance, in a Gould-Jacobs type reaction, the aniline (B41778) derivative can be reacted with an appropriate three-carbon electrophile, leading to intramolecular cyclization to form a 4-hydroxyquinoline (B1666331) intermediate. This strategic use of this compound significantly shortens synthetic pathways to complex intermediates that would otherwise require more convoluted methods. nih.gov

Role in the Construction of Diverse Heterocyclic Scaffolds

The intrinsic functionality of this compound makes it an ideal substrate for the synthesis of a variety of heterocyclic compounds. Heterocycles are core components of many functional molecules, and this precursor provides a direct route to several important scaffolds.

Quinolones and Pyridopyrimidines: One of the most prominent applications is in the construction of quinolone and pyridopyrimidine ring systems. The reaction of the amino group with reagents like diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization (thermal cyclization), is a classic method to generate the quinolone core. Similarly, condensation reactions with cyano-containing reagents or other dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings, such as those found in pyrido[2,3-d]pyrimidines. These reactions leverage the nucleophilicity of the amino group and the electrophilicity of the adjacent carbonyl group to build the heterocyclic framework.

The table below illustrates examples of heterocyclic scaffolds that can be synthesized utilizing aminophenyl ketoester derivatives as key starting materials.

Heterocyclic ScaffoldGeneral Reaction TypeKey Reagents
4-HydroxyquinolinesGould-Jacobs ReactionAlkoxymethylenemalonates
Pyrido[2,3-d]pyrimidinesMulti-step Condensation/CyclizationAcyl chlorides, Primary amines
BenzodiazepinesCondensation/Cyclizationo-Phenylenediamines
PyrimidonesBiginelli-type ReactionAldehydes, Urea (B33335)/Thiourea

Employment in the Development of Catalytic Systems or Materials Science Research

While direct, extensive research showcasing this compound in catalytic systems or materials science is not widely documented, its functional groups suggest significant potential in these areas. The β-ketoester moiety is a well-known chelating agent for metal ions and has been employed in the development of asymmetric catalysts. nih.govbeilstein-journals.org The enolate formed from the β-ketoester can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

In materials science, the aromatic amine functionality offers a site for polymerization or incorporation into larger polymer backbones. For example, it could be used to synthesize polyamides or polyimides with specific functionalities imparted by the keto-ester side chain. Furthermore, bifunctional organic linkers containing both amine and carboxylate-like functionalities (derivable from the ester) are fundamental components in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.goveeer.org MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. The geometry and functionality of this compound make it a candidate for investigation as an organic linker in novel MOF structures.

Design and Synthesis of Functionalized Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its properties. This compound is an excellent scaffold for generating libraries of analogs for such studies due to its multiple points for chemical modification. The goal of these synthetic efforts is to systematically alter parts of the molecule and observe the resulting changes in its chemical or physical properties, without discussing any specific biological activity.

Key synthetic strategies for creating analogs include:

Modification of the Amino Group: The primary amine can be readily converted into a wide range of secondary or tertiary amines, amides, sulfonamides, or ureas. This allows for probing the effects of steric bulk, electronics, and hydrogen bonding capability at this position.

Substitution on the Phenyl Ring: While the parent compound is unsubstituted, related syntheses often start with substituted anilines (e.g., fluoro, chloro, methyl groups) to produce analogs. evitachem.comsmolecule.com These substitutions modify the electronic properties and conformation of the molecule.

Alteration of the β-Ketoester Moiety: The ethyl ester can be transesterified to other alkyl or aryl esters. The active methylene (B1212753) group between the two carbonyls can be alkylated or otherwise functionalized, and the ketone itself can be reduced to an alcohol or converted to other functional groups.

The following table outlines potential modifications to the core structure for the purpose of generating analogs for chemical studies.

Modification SiteSynthetic TransformationResulting Functional GroupPurpose of Modification
Amino Group (-NH₂)AcylationAmide (-NHCOR)Vary electronics and steric bulk
Amino Group (-NH₂)Reductive AminationSecondary/Tertiary Amine (-NHR, -NR₂)Alter basicity and size
Phenyl RingUse of substituted starting materialsHalogens, Alkyl, Alkoxy groupsModify lipophilicity and electronic density
Ester Group (-COOEt)Saponification/Re-esterificationOther Esters (-COOR) or Carboxylic Acid (-COOH)Change solubility and steric profile
Ketone Group (C=O)ReductionAlcohol (-OH)Remove carbonyl, introduce H-bond donor

Through these targeted synthetic modifications, libraries of compounds can be generated from the this compound scaffold, providing valuable data for understanding structure-property relationships.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

Future synthetic research is expected to move beyond traditional batch processes towards more efficient, sustainable, and scalable methods for producing Ethyl 3-(3-aminophenyl)-3-oxopropanoate and its derivatives.

Key areas for development include:

Continuous Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. researchgate.netnih.govbeilstein-journals.org Transposing the synthesis of β-keto esters into flow systems has been shown to dramatically increase reaction rates and yields. beilstein-journals.orgacs.org Future work could focus on developing a multi-step flow process starting from basic precursors like 3-nitrobenzaldehyde (B41214), integrating reduction and condensation steps into a seamless sequence.

Green Catalysis: Research into novel catalytic systems can lead to more environmentally benign synthetic routes. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, as well as earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals. organic-chemistry.orgrsc.org Biocatalysis, employing engineered enzymes such as ω-transaminases, presents a highly selective and sustainable alternative for the synthesis of chiral β-amino esters from β-keto ester precursors. nih.gov

Atom Economy and Solvent Minimization: Future strategies will likely focus on maximizing atom economy through reactions like one-pot tandem processes. rsc.orgnih.gov Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. organic-chemistry.orgorganic-chemistry.org

Synthetic StrategyPotential AdvantagesResearch Focus
Continuous Flow Synthesis Increased yield and purity, enhanced safety, scalability. researchgate.netnih.govbeilstein-journals.orgDevelopment of integrated, multi-step flow processes.
Green Catalysis Reduced environmental impact, catalyst recyclability, lower cost. organic-chemistry.orgrsc.orgUse of heterogeneous catalysts, earth-abundant metals, and engineered enzymes. nih.gov
Atom Economy Focus Minimized waste, increased efficiency. nih.govDesign of one-pot and tandem reactions. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The rich functionality of this compound provides a platform for exploring novel chemical reactions and constructing complex molecular architectures.

Future research could investigate:

C-H Activation: Direct functionalization of the aromatic ring's C-H bonds offers a powerful and atom-economical way to introduce new substituents. Research could target the ortho- and para-positions relative to the amino group for selective C-N, C-C, or C-O bond formation, bypassing the need for pre-functionalized starting materials. rsc.org

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) involving this compound as a key building block could enable the rapid assembly of complex, drug-like molecules in a single step. The amine, active methylene (B1212753), and keto groups can all participate in such transformations.

Photoredox Catalysis: The use of visible light photoredox catalysis could unlock new reaction pathways that are inaccessible under thermal conditions. This could include novel radical-based transformations involving either the amino group or the β-ketoester moiety.

Unprecedented Cyclizations and Rearrangements: The inherent reactivity of the β-amino ketoester framework could be harnessed to achieve novel ring transformations or rearrangements, leading to diverse heterocyclic scaffolds. researchgate.net This could involve intramolecular condensations or reactions triggered by specific catalysts.

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Insight

To fully understand and predict the behavior of this compound, future research must integrate sophisticated analytical and computational tools.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, keto-enol tautomerism, and reaction mechanisms. nih.govresearchgate.netacs.orgresearchgate.net Computational studies can be used to predict reactivity, screen for potential catalysts, and elucidate the transition states of novel transformations, thereby guiding experimental design. nih.govnih.gov The HOMO-LUMO energy gap, for instance, can indicate the molecule's kinetic stability and reactivity. nih.gov

In-situ Spectroscopic Analysis: Techniques like process analytical technology (PAT), including in-situ FTIR and NMR spectroscopy, can be used to monitor reactions in real-time, especially within flow chemistry setups. This allows for precise control over reaction parameters and a deeper understanding of reaction kinetics and intermediate formation.

Advanced Structural Characterization: For complex derivatives, advanced techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction will be essential for unambiguous structure elucidation and understanding stereochemical outcomes. nih.gov

MethodologyApplicationExpected Insight
Density Functional Theory (DFT) Reaction mechanism studies, property prediction. acs.orgresearchgate.netUnderstanding of reactivity, electronic structure, and transition states. nih.govnih.gov
In-situ Spectroscopy (FTIR, NMR) Real-time reaction monitoring.Kinetic data, detection of transient intermediates, process optimization.
X-ray Crystallography Solid-state structure determination. nih.govPrecise bond lengths, bond angles, and intermolecular interactions.

Potential for Derivatization in Interdisciplinary Research Areas

The versatile structure of this compound makes it an ideal scaffold for derivatization, with significant potential for applications in diverse, interdisciplinary fields.

Chemical Biology: The primary amine can be readily functionalized to attach biocompatible moieties, fluorescent tags, or bioactive molecules. This could lead to the development of chemical probes to study biological processes or as intermediates for synthesizing novel pharmaceutical compounds with potential anticancer or antimicrobial activities. evitachem.comnih.gov The β-ketoester moiety is a known pharmacophore that can interact with biological targets. nih.gov

Materials Science: As a bifunctional monomer, its derivatives could be used in polymerization reactions to create novel functional polymers. The aminophenyl group is a common component in high-performance polymers like polyimides and polyanilines. mdpi.commdpi.com Derivatization could also lead to the synthesis of novel dyes, organic light-emitting diode (OLED) materials, or components for flame retardants, leveraging the synergistic effects of phosphorus and nitrogen. researchgate.net

Coordination Chemistry: The molecule can act as a ligand for transition metals, with the amino group and the β-ketoester oxygen atoms serving as coordination sites. The resulting metal complexes could exhibit interesting catalytic, photophysical, or magnetic properties. nih.gov

The exploration of these future research directions will undoubtedly expand the scientific understanding and practical applications of this compound, solidifying its role as a valuable compound in modern chemical science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.